Acetylaconitine;3-Acetylaconitine

Description

Overview of Diterpenoid Alkaloids in Academic Research

Diterpenoid alkaloids are a large and structurally diverse class of natural compounds primarily produced by plants of the Aconitum, Delphinium, and Consolida genera. oregonstate.eduyoutube.com These compounds are characterized by a complex carbon skeleton, typically containing 18, 19, or 20 carbon atoms, and a nitrogen-containing heterocyclic system. youtube.comrsc.orgchemicalbook.com In academic research, diterpenoid alkaloids are a subject of intense study due to their wide range of potent biological activities and intricate molecular architectures. oregonstate.edudoi.org Their effects span from highly toxic to medicinally valuable, with some compounds serving as potent neurotoxins while others form the basis for pharmaceutical drugs. oregonstate.edu The structural complexity and pharmacological significance of these alkaloids have made them a long-standing focus for natural product chemists, toxicologists, and pharmacologists, driving research in phytochemistry, total synthesis, and the exploration of their biological mechanisms. chemicalbook.comdoi.org

Significance of Acetylaconitine (B1212389) as a Research Compound

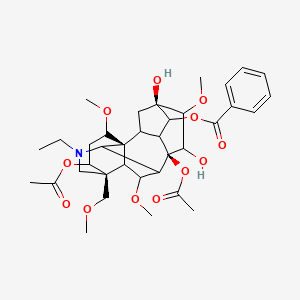

3-Acetylaconitine is a prominent C19-diterpenoid alkaloid isolated from the roots of plants such as Aconitum pendulum. invivometabolism.org It is recognized as a potent neurotoxin that acts as a sodium channel activator. researchgate.netnih.gov This specific mechanism of action makes it an invaluable research tool for studying the function and modulation of voltage-gated sodium channels in nerve cells. researchgate.netnp-mrd.org Research utilizing acetylaconitine helps to elucidate the physiological and pathological roles of these ion channels. np-mrd.org Beyond its use in fundamental neurobiology, the compound is also investigated for its analgesic and anti-inflammatory properties. wisc.eduastaspice.org Furthermore, some aconitine-type alkaloids, including 3-acetylaconitine, have been developed into pharmaceutical agents and are used clinically in some countries, underscoring the compound's importance as a lead structure in drug discovery and development. spectrabase.com

Structure

2D Structure

Properties

Molecular Formula |

C36H49NO12 |

|---|---|

Molecular Weight |

687.8 g/mol |

IUPAC Name |

[(1S,5R,8R,13R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34+,35-,36+/m0/s1 |

InChI Key |

RIPYIJVYDYCPKW-XUWUDDPCSA-N |

Isomeric SMILES |

CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@@]5(C6C4C[C@@](C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |

Origin of Product |

United States |

Natural Sourcing and Extraction Methodologies for Acetylaconitine

Botanical Origins and Diversity within Aconitum Species

Acetylaconitine (B1212389) is naturally synthesized in plants belonging to the genus Aconitum, which is part of the Ranunculaceae family. nih.gov This genus is vast, encompassing over 400 species distributed across the globe, commonly known by names such as monkshood and wolf's bane. nih.govcymitquimica.com These plants have a long history of use in traditional medicine systems, particularly in Asia. nih.gov

The primary source of acetylaconitine is the roots of these plants, where it is present as one of several toxic components. dcchemicals.comchemfaces.com Research has identified its presence in a number of specific Aconitum species.

Table 1: Documented Botanical Sources of Acetylaconitine

| Species Name | Common Name | Family |

|---|---|---|

| Aconitum carmichaelii Debx. nih.govcymitquimica.com | Carmichael's Monkshood, Chinese Aconite | Ranunculaceae |

| Aconitum kusnezoffii Reichb. chemfaces.com | Kusnezoff's Monkshood | Ranunculaceae |

Acetylaconitine is often found alongside other structurally related alkaloids, such as aconitine (B1665448) and deoxyaconitine, which are also considered principal toxic constituents of the plants. dcchemicals.comchemfaces.com The concentration and specific profile of these alkaloids can vary between different species and even within the same species due to geographical location, climate, and harvesting time.

Advanced Isolation and Purification Techniques for Research Applications

The isolation of acetylaconitine from its natural botanical matrix is a multi-step process that requires careful optimization to ensure high purity and yield. The process begins with extraction from the plant material, followed by various chromatographic techniques to separate the target compound from a complex mixture of other alkaloids and plant metabolites.

Solvent extraction is the foundational technique for isolating acetylaconitine from the roots of Aconitum species. The choice of solvent is critical and is based on the solubility of the alkaloid. Acetylaconitine is soluble in various polar organic solvents. chemfaces.com

Commonly Used Solvents for Extraction:

Chloroform chemfaces.com

Dichloromethane chemfaces.com

Ethyl Acetate (B1210297) chemfaces.com

Acetone chemfaces.com

Ethanol-water mixtures

Research has shown that ethanol-water mixtures, typically in the range of 70-80% ethanol, are effective for maximizing the yield of acetylaconitine while minimizing the co-extraction of other non-target alkaloids. Another approach involves a sequential extraction, first using a slightly alkaline water solution, followed by an organic solvent soak to capture the alkaloids. google.com

A more advanced method is Accelerated Solvent Extraction (ASE), which utilizes elevated temperatures (typically 75-125 °C) and pressures (1000-2000 psi) to enhance extraction efficiency. thermofisher.commdpi.com ASE significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. thermofisher.commdpi.com The selection of the optimal solvent is crucial for ASE, as it must have a similar polarity to the target analytes to ensure high solubility and extraction efficiency. researchgate.net

Table 2: Comparison of Extraction Techniques

| Technique | Description | Advantages | Key Parameters |

|---|---|---|---|

| Maceration/Soxhlet | Soaking or continuously washing the plant material with a solvent. | Simple, well-established. | Solvent type, temperature, time. |

| Alkaline-Acid Extraction | Sequential extraction using pH-adjusted aqueous solutions and organic solvents. google.com | Can improve selectivity for alkaloids. | pH of aqueous phase, organic solvent choice. |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. thermofisher.commdpi.com | Fast, efficient, reduced solvent use, automatable. mdpi.com | Temperature, pressure, solvent type, static cycles. thermofisher.com |

Following the initial solvent extraction, the resulting crude extract contains a mixture of compounds. Chromatographic techniques are essential for the purification of acetylaconitine to a high degree required for research applications.

Column Chromatography: A standard method for purification involves column chromatography using a stationary phase like silica (B1680970) gel or alumina. The separation is based on the differential adsorption of the compounds to the stationary phase as a mobile phase (eluent) passes through the column. Due to the sensitivity of acetylaconitine to acidic conditions, it is necessary to use neutral pH eluents during this process.

High-Speed Counter-Current Chromatography (HSCCC): This is a more advanced, support-free liquid-liquid partition chromatography technique that has been successfully applied to purify acetylaconitine. One optimized HSCCC method employed a two-phase solvent system composed of hexane-ethyl acetate-methanol-water (in a 4:5:4:5 volume ratio). This approach was capable of achieving a purity of 92% in a single step.

Supercritical Fluid Chromatography (SFC): A patent has described the use of supercritical carbon dioxide extraction as a refining method for aconitine alkaloids. google.com This technique uses a supercritical fluid, most commonly CO2, as the mobile phase, offering advantages in terms of reduced organic solvent use and ease of solvent removal.

These enrichment strategies are often used in combination to achieve the desired level of purity for acetylaconitine, enabling its use in detailed scientific investigation.

Elucidation of Acetylaconitine Biosynthesis

Fundamental Isoprenoid Precursor Pathways

The journey to acetylaconitine (B1212389) commences with the synthesis of the five-carbon (C5) isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netresearchgate.net These are the universal precursors for all terpenoids, including the diterpenoid alkaloids found in Aconitum species. rsc.orgrsc.org Plants employ two distinct and spatially separated pathways to produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netoup.com

Methylerythritol Phosphate Pathway (MEP) Contribution

The MEP pathway, located in the plastids, is the principal source of precursors for diterpenoid biosynthesis. rsc.orgrsc.org This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.netrsc.org A series of enzymatic steps then converts DXP into IPP and DMAPP. rsc.orgnih.gov The MEP pathway is crucial for the synthesis of various essential plant compounds, including carotenoids, chlorophylls, and gibberellins, in addition to diterpenoid alkaloids. rsc.orgnih.gov Research on Aconitum heterophyllum has identified and studied 15 genes involved in the MVA and MEP pathways, highlighting their role in the biosynthesis of aconite alkaloids. researchgate.net

Isopentenyl Diphosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Utilization

IPP and DMAPP are the fundamental building blocks that are enzymatically interconverted by isopentenyl diphosphate isomerase (IPPI). researchgate.netmdpi.com These C5 units are then sequentially condensed to form larger prenyl diphosphates. researchgate.netnih.gov The condensation of one molecule of DMAPP with three molecules of IPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), results in the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). rsc.orgresearchgate.net This step marks the commitment of the precursors towards the synthesis of diterpenoids.

Diterpenoid Core Skeleton Assembly

With the formation of GGPP, the pathway proceeds to the cyclization reactions that establish the characteristic polycyclic core of diterpenoid alkaloids. This process is orchestrated by a class of enzymes known as terpene synthases (TPSs).

Geranylgeranyl Pyrophosphate (GGPP) and ent-Copalyl Diphosphate (ent-CPP) Synthesis

Geranylgeranyl pyrophosphate (GGPP) synthase enzymes catalyze the formation of GGPP from farnesyl pyrophosphate (FPP) and IPP. mdpi.com GGPP is a critical branch-point metabolite, serving as the precursor for a vast array of diterpenes. nih.govmdpi.com In the biosynthesis of aconitine-type diterpene alkaloids, GGPP is first cyclized by a class II diterpene synthase, ent-copalyl diphosphate synthase (CPS), to produce the intermediate ent-copalyl diphosphate (ent-CPP). nih.govwikipedia.orgnih.gov This reaction is a pivotal step, directing the carbon flow towards the formation of the diterpenoid skeleton. nih.gov

Elucidation of ent-Kaurene (B36324) and ent-Atisane Formation

Following the synthesis of ent-CPP, a class I diterpene synthase, specifically a kaurene synthase-like (KSL) enzyme, catalyzes a further cyclization and rearrangement to form either ent-kaurene or ent-atiserene. nih.govnih.gov These two tetracyclic diterpene skeletons are the direct precursors to the atisine (B3415921) and napelline (B1196341) type C20-diterpenoid alkaloids. nih.govresearchgate.netacs.orgresearchgate.netnih.gov Studies in Aconitum carmichaelii have identified multiple TPS genes, with several AcKSLs capable of converting ent-CPP into ent-kaurene and ent-atiserene. nih.gov The formation of these distinct skeletons represents a crucial bifurcation in the pathway, leading to the vast structural diversity observed in Aconitum alkaloids.

Enzymatic Roles of ent-Kaurene Synthase

The biosynthesis of C19-diterpenoid alkaloids such as acetylaconitine originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net The initial phase involves the formation of the foundational C20 diterpene skeleton, a process governed by terpene synthases. nih.gov A class II diterpene synthase, ent-copalyl diphosphate synthase (CPS), first catalyzes the cyclization of GGPP to produce ent-copalyl diphosphate (ent-CPP). nih.govresearchgate.netnih.gov

Following this, the class I diterpene synthase, ent-kaurene synthase (KS), a member of the kaurene synthase-like (KSL) family, acts upon ent-CPP. nih.govwikipedia.org This enzyme, belonging to the lyase family, catalyzes a second cyclization and rearrangement to form the tetracyclic diterpene ent-kaurene. nih.govwikipedia.orgontosight.ai In the medicinal plant Aconitum carmichaelii, a source of aconitine-type alkaloids, the enzyme AcKSL3-1 has been identified as an ent-kaurene synthase, producing the direct precursor for the formation of napelline-type C20-diterpenoid alkaloids. nih.gov

Enzymatic Roles of ent-Kaurene Oxidase (CYP701A)

Once the ent-kaurene skeleton is formed, it undergoes a series of crucial oxidative modifications catalyzed by ent-kaurene oxidase (KO). rsc.org This enzyme is a member of the cytochrome P450 superfamily, specifically CYP701A. rsc.orgwikipedia.org ent-Kaurene oxidase facilitates three successive oxidation steps at the C-19 methyl group of ent-kaurene. wikipedia.orgnih.gov This sequential reaction, which requires NADPH and molecular oxygen, converts ent-kaurene first to ent-kaur-16-en-19-ol, then to ent-kaur-16-en-19-al, and ultimately to ent-kaur-16-en-19-oic acid (ent-kaurenoic acid). wikipedia.orgnih.gov This oxidation is a critical activation step, preparing the diterpene scaffold for the subsequent incorporation of a nitrogen atom, a defining step in alkaloid biosynthesis. researchgate.net

| Enzyme | Abbreviation | Function | Precursor | Product |

| ent-Copalyl diphosphate synthase | CPS | Cyclization | Geranylgeranyl pyrophosphate (GGPP) | ent-Copalyl diphosphate (ent-CPP) |

| ent-Kaurene synthase | KS | Cyclization/Rearrangement | ent-Copalyl diphosphate (ent-CPP) | ent-Kaurene |

| ent-Kaurene oxidase | KO (CYP701A) | Multi-step Oxidation | ent-Kaurene | ent-Kaurenoic acid |

Amination and Complex Polycyclic System Formation

The transformation from a diterpene to a diterpenoid alkaloid is marked by the introduction of a nitrogen atom and the subsequent intricate rearrangements of the carbon skeleton.

L-Serine Aminotransferase Activity and Nitrogen Incorporation

The nitrogen atom that characterizes the aconitine (B1665448) scaffold is derived from an amino acid, with studies indicating that L-serine is a primary nitrogen source. rsc.orgrsc.org The incorporation of this nitrogen is catalyzed by an aminotransferase. researchgate.netrsc.org It is proposed that an L-serine aminotransferase facilitates the transfer of the amino group from L-serine to an activated diterpenoid intermediate, likely a dialdehyde (B1249045) derivative of ent-kaurene or ent-atiserene. researchgate.netrsc.org The provision of L-serine for this and other essential metabolic processes is dependent on pathways like the phosphorylated pathway of serine biosynthesis (PPSB). nih.gov

Mechanistic Insights into Veatchine-type and Atisine-type Alkaloid Formation

Following amination, the initial C20-diterpenoid alkaloids are formed, which typically possess either an atisine-type or a veatchine-type skeleton. wikipedia.org The specific scaffold generated depends on the diterpene precursor that undergoes amination. rsc.org

Atisine-type alkaloids arise from the amination of an ent-atisane-type diterpenoid. rsc.orgrsc.org These are considered foundational precursors for many other, more complex diterpenoid alkaloids. rsc.org For example, in Aconitum gymnandrum, the enzyme AgKSL1 converts ent-CPP into ent-atiserene, the direct precursor for atisine-type alkaloids. nih.gov

Veatchine-type alkaloids are formed through the amination of an ent-kaurane-type diterpenoid. rsc.org

Interestingly, atisine-type alkaloids can be biochemically converted into veatchine-type alkaloids via skeletal rearrangement, highlighting the metabolic plasticity that leads to alkaloid diversity. rsc.orgrsc.org

Understanding Wagner-Meerwein Rearrangement and Ring Closure Mechanisms for C19/C18 Skeletons

The biosynthesis of the highly complex C19-diterpenoid alkaloid core of acetylaconitine from a C20 precursor is a feat of molecular engineering that involves profound skeletal rearrangements. nih.gov A key chemical mechanism underpinning this transformation is the Wagner-Meerwein rearrangement. sioc-journal.cnwikipedia.org This class of reaction involves a 1,2-migration of an alkyl group across a carbon-carbon bond, typically proceeding through a carbocation intermediate. wikipedia.org

In the biosynthetic pathway, C20 atisine-type alkaloids are converted into denudatine-type intermediates, which then undergo further cationic rearrangements to form the C19 aconitine-type skeleton. rsc.orgrsc.orgnih.gov This process involves the excision of a carbon atom (often C-20) and a series of bond migrations that reconfigure the polycyclic system, establishing the characteristic bridged-ring structures of aconitine. nih.gov The susceptibility of the diterpenoid alkaloid framework to these rearrangements has been demonstrated experimentally, where treatment of C19-alkaloid derivatives with base can induce both Wagner-Meerwein rearrangements and Grob fragmentations. researchgate.net

Enzymatic Post-Synthetic Modifications and Structural Diversification

After the assembly of the fundamental C19 norditerpenoid skeleton, a suite of tailoring enzymes performs post-synthetic modifications to produce the final, biologically active molecule. nih.gov These late-stage reactions are responsible for the vast structural diversity found within the aconitine alkaloid family and include processes such as hydroxylation, methylation, and esterification. rsc.orgnih.gov

Role of Cytochrome P450s (CYPs) in Hydroxylation and Other Oxidations

Cytochrome P450 enzymes are a large superfamily of heme-containing monooxygenases that play a critical role in the biosynthesis of a vast array of plant natural products, including diterpenoid alkaloids. nih.gov These enzymes are pivotal in the downstream synthesis and structural modification stages after the initial skeleton of the compound is formed. nih.gov CYPs catalyze a wide variety of reactions, most notably hydroxylation, but also other oxidations that are essential for creating the structural diversity of alkaloids. nih.govnih.gov They can function as rate-limiting enzymes in biosynthetic pathways or as modifying enzymes that contribute to the vast array of similar compounds within a plant. nih.gov

In studies of Aconitum species, which are known producers of diterpenoid alkaloids, numerous CYP450 enzyme genes have been identified as potentially involved in their biosynthesis. For instance, a transcriptomic analysis of Aconitum pendulum identified 270 CYP450 enzyme genes that may participate in the formation of these alkaloids. nih.govfrontiersin.org Through integrated analysis, specific candidate genes have been linked to the accumulation of certain alkaloids. For example, the genes ApCYP1, ApCYP72, and ApCYP256 have been found to be potentially related to the accumulation of turupellin, a related diterpenoid alkaloid. frontiersin.orgnih.gov This highlights the crucial role of CYPs in catalyzing specific oxidative steps that direct intermediates toward the synthesis of complex alkaloids like acetylaconitine.

Function of O-Methyltransferases (OMTs) in Methylation Processes

O-methyltransferases (OMTs) are a family of enzymes responsible for the methylation of hydroxyl groups on a wide range of secondary metabolites, including alkaloids, flavonoids, and phenylpropanoids. nih.gov This O-methylation is a key decorative step in biosynthesis, often affecting the stability, solubility, and biological activity of the final compound. nih.gov Plant OMTs typically show strict substrate specificity, which means they play a crucial role in directing intermediates through specific biosynthetic pathways. nih.gov

In the context of diterpenoid alkaloid biosynthesis in Aconitum, OMTs are essential for the methylation steps that characterize compounds like acetylaconitine. A functional analysis of gene families in Aconitum pendulum identified 12 O-methyltransferases that are potentially involved in the biosynthesis of diterpenoid alkaloids. nih.govfrontiersin.org Phylogenetic analysis of plant OMTs reveals distinct groups, some of which act specifically on alkaloids. nih.gov The precise methylation patterns on the alkaloid core, governed by these enzymes, are critical for the final structure and properties of the molecule.

Activity of BAHD Acyltransferases in Acylation (e.g., C-3, C-8, C-14)

The BAHD acyltransferase superfamily is a diverse group of enzymes in plants that catalyze the transfer of an acyl group from a coenzyme A (CoA) thioester to a substrate, a process vital for the biosynthesis of many secondary metabolites. researchgate.netnih.gov The family is named after the first four enzymes characterized: BEAT, AHCT, HCBT, and DAT. researchgate.net These enzymes are responsible for the acylation steps that add functional groups, such as acetyl or benzoyl groups, to the core structure of alkaloids. researchgate.netresearchgate.net This acylation can significantly alter the properties of the molecule. nih.gov A key conserved feature of BAHD acyltransferases is the HXXXD motif, which is essential for their catalytic activity. researchgate.net

In the biosynthesis of aconitine-type alkaloids, including acetylaconitine, BAHD acyltransferases are responsible for the critical esterifications at positions C-8 and C-14. mdpi.com The toxicity of many diterpenoid alkaloids is closely linked to the presence of an acetyl group at the C-8 position and a benzoyl group at the C-14 position. mdpi.com Transcriptomic studies in Aconitum pendulum have identified 77 BAHD acyltransferases potentially involved in diterpenoid alkaloid biosynthesis. nih.govfrontiersin.org Further correlative analysis has positively associated specific genes, namely ApBAHD9, ApBAHD10, and ApBAHD12, with the accumulation of aconitine. frontiersin.orgnih.gov Phylogenetic analyses suggest that different clades within the BAHD family have specialized functions; for example, members of clade III are thought to utilize acetyl-CoA to form acetyl esters at the C-8 position, while members of the Va subfamily are speculated to use benzoyl-CoA to decorate the C-14 position. researchgate.net

Systems Biology Approaches to Biosynthetic Pathway Analysis

Understanding the complex biosynthetic pathways of natural products like acetylaconitine has been greatly advanced by systems biology. researchgate.netnih.gov This approach integrates large-scale biological datasets from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the biological processes within an organism. nih.gov By combining these 'omics' technologies, researchers can identify novel genes, elucidate regulatory networks, and understand how metabolic pathways are controlled at a system-wide level. researchgate.netnih.gov

Integrated Transcriptome and Metabolome Profiling

A powerful strategy within systems biology is the integrated analysis of transcriptome and metabolome data. nih.gov This approach simultaneously measures the expression levels of thousands of genes (transcriptome) and the abundance of numerous metabolites (metabolome) within different tissues or under different conditions. By correlating changes in gene expression with changes in metabolite accumulation, researchers can identify candidate genes responsible for specific biosynthetic steps. nih.govnih.gov

This methodology has been successfully applied to Aconitum species to unravel the biosynthesis of diterpenoid alkaloids. frontiersin.org In one study on Aconitum pendulum, metabolomic profiling identified 198 alkaloids, including 61 diterpenoid alkaloids, while de novo transcriptome assembly generated 181,422 unigenes. nih.govnih.gov From this vast dataset, 411 candidate enzyme genes related to the diterpenoid alkaloid synthesis pathway were identified. nih.govfrontiersin.org Similarly, a multi-omics analysis of Aconitum japonicum used high-throughput metabolome and transcriptome data to gain insights into gene expression patterns and metabolite profiles linked to diterpenoid alkaloid biosynthesis. nih.gov These studies provide a rich resource for identifying the specific enzymes involved in the formation of acetylaconitine. frontiersin.orgnih.gov

Correlative Studies of Candidate Enzyme Genes and Diterpenoid Alkaloid Accumulation

The true power of integrated 'omics' lies in establishing correlations between specific genes and the accumulation of specific metabolites. nih.gov By analyzing gene expression and metabolite levels across different plant tissues (e.g., roots, stems, leaves, flowers), researchers can build co-expression networks that link enzyme genes to the production of certain alkaloids. nih.govfrontiersin.org

In Aconitum pendulum, such correlative studies revealed 116 significant correlations between 30 different diterpenoid alkaloids and 58 candidate enzyme genes. nih.govfrontiersin.org These correlations provide strong evidence for the function of these genes in the biosynthetic pathway. nih.gov For example, a clear positive correlation was found between the expression of three BAHD acyltransferase genes (ApBAHD9, ApBAHD10, ApBAHD12) and the accumulation of aconitine. frontiersin.orgnih.gov These studies also revealed tissue-specific patterns, suggesting that the synthesis of the diterpene skeleton may occur primarily in the flowers, while the subsequent modifications to form complex alkaloids happen in the leaves and stems. nih.govfrontiersin.org These findings are crucial for pinpointing the exact enzymes responsible for the final steps in acetylaconitine biosynthesis and for future efforts in metabolic engineering. nih.gov

| Candidate Gene | Enzyme Family | Correlated Metabolite/Function | Source |

| ApCYP1 | Cytochrome P450 | Potentially related to turupellin accumulation | frontiersin.org, nih.gov |

| ApCYP72 | Cytochrome P450 | Potentially related to turupellin accumulation | frontiersin.org, nih.gov |

| ApCYP256 | Cytochrome P450 | Potentially related to turupellin accumulation | frontiersin.org, nih.gov |

| ApBAHD9 | BAHD Acyltransferase | Positively associated with aconitine accumulation | frontiersin.org, nih.gov |

| ApBAHD10 | BAHD Acyltransferase | Positively associated with aconitine accumulation | frontiersin.org, nih.gov |

| ApBAHD12 | BAHD Acyltransferase | Positively associated with aconitine accumulation | frontiersin.org, nih.gov |

Synthetic Chemistry and Derivatization Strategies for Mechanistic Probes

Total Chemical Synthesis Approaches

Total synthesis of the aconitine-type alkaloids represents a significant challenge in organic chemistry due to their stereochemical complexity and unique cage-like structure. Various strategies have been developed to construct the core skeleton, which is the essential framework of acetylaconitine (B1212389).

A prominent strategy in the total synthesis of the aconitine (B1665448) core involves a linear sequence starting from a readily available chiral precursor, such as (−)-(R)-carvone. This approach aims to build the complex ring system step-by-step, leveraging the initial stereochemistry of the starting material to control subsequent transformations.

Key Features of the (−)-(R)-Carvone Approach:

Starting Material: (−)-(R)-Carvone, a chiral pool molecule.

Target Fragment: Fully functionalized AE ring system of aconitine. nih.govrsc.org

Key Steps: Decoration of the A-ring, followed by a crucial intramolecular [3+2] cycloaddition to establish key stereocenters. nih.govrsc.org

The construction of the complex, bridged-ring system of acetylaconitine relies on powerful chemical transformations, particularly cascade reactions that form multiple bonds in a single operation. These reactions are crucial for building molecular complexity efficiently. nih.govrsc.org

[3+2] Cycloaddition: This reaction has been effectively used to construct the fully decorated A-ring of the aconitine skeleton. In one approach starting from a derivative of (R)-(−)-carvone, an intramolecular [3+2] cycloaddition of a nitrone intermediate, generated in situ, provides the desired isoxazolidine (B1194047) ring system as a single diastereomer. nih.govrsc.org This step is pivotal as it sets several stereocenters in the A-ring with high control.

Radical Cascade: Radical cascade reactions are powerful tools for forming multiple carbon-carbon bonds, even in sterically congested environments, making them suitable for synthesizing complex terpenoids. nih.govrsc.orgrsc.org In the context of aconitine synthesis, a proposed radical cascade is essential for generating the BD ring system. nih.gov This cascade is initiated by the formation of a radical at the C11 position, which then cyclizes onto a C10 acceptor and is subsequently trapped by an alkyne moiety. nih.gov While powerful, these complex cascades can be challenging to achieve, and their success is a significant milestone in a synthetic route. rsc.orgnih.gov

Aza-Prins Cascade: The aza-Prins reaction and its variants are highly effective for synthesizing nitrogen-containing heterocycles, such as the piperidine (B6355638) rings found in many alkaloids. nih.govsurrey.ac.ukresearchgate.net In synthetic strategies targeting aconitine-type alkaloids, an aza-Prins cyclization has been employed as a key concluding transformation to forge the five-membered F-ring. nih.govacs.org This reaction typically involves the cyclization of an unsaturated amine or iminium ion, rapidly assembling the final heterocyclic ring of the core structure. nih.govacs.org

| Reaction Type | Application in Aconitine Synthesis | Key Bonds Formed/Ring System | Reference |

| [3+2] Cycloaddition | Intramolecular reaction of an in situ-generated nitrone. | A-ring construction, setting of multiple stereocenters. | nih.govrsc.org |

| Radical Cascade | Cyclization of a xanthate precursor initiated at C11. | BD ring system formation. | nih.govnih.gov |

| Aza-Prins Cascade | Oxidative cyclization of an amine precursor. | F-ring construction. | nih.govacs.org |

The synthesis of the aconitine core has been approached through different strategic paradigms, primarily linear syntheses and convergent fragment-coupling strategies.

Linear Synthesis: As exemplified by the route from (−)-(R)-carvone, this approach builds the molecule in a sequential fashion.

Advantages: Can be easier to plan and execute in the initial stages. Allows for the gradual introduction of functionality and stereochemistry.

Convergent/Fragment Coupling Synthesis: This strategy involves preparing large, complex fragments of the molecule separately and then joining them together at a late stage. For example, a strategy for related Aconitum alkaloids involved coupling two complex fragments, followed by a series of rearrangements and cyclizations to complete the core. acs.org Another approach toward a related norditerpenoid alkaloid used two successive Diels-Alder reactions followed by radical and Mannich-type cyclizations to assemble the hexacyclic skeleton. nih.gov

Disadvantages: The coupling of large, sterically hindered fragments can be extremely challenging and require the development of novel reaction conditions. acs.org

Stereochemical control is a paramount challenge in all approaches. Syntheses often rely on substrate-controlled reactions, where the existing stereochemistry of the molecule dictates the outcome of subsequent steps. rsc.org However, achieving the correct configuration at all of the numerous chiral centers, particularly quaternary centers, remains a significant hurdle. acs.org

Semi-Synthetic Methods for Analog Creation

Given the immense difficulty of total synthesis, semi-synthesis starting from naturally isolated aconitine or related alkaloids is a more practical and widely used approach for creating analogs. nih.gov This methodology allows chemists to explore the structure-activity relationship (SAR) by making targeted modifications to the complex natural product scaffold. For instance, a series of 20 derivatives were synthesized from a parent compound to investigate their analgesic activity, demonstrating the power of semi-synthesis to rapidly generate a library of related compounds for biological screening. nih.gov

Rational Design and Synthesis of Acetylaconitine Derivatives for Structure-Activity Relationship Investigations

Rational design of derivatives aims to understand how specific structural features of acetylaconitine contribute to its biological activity. By systematically modifying different parts of the molecule, researchers can identify key pharmacophores and toxophores. nih.govnih.govfrontiersin.org This knowledge is crucial for developing new therapeutic agents with improved efficacy and reduced toxicity. Comprehensive SAR studies on aconitine derivatives have revealed several key structural elements that modulate their biological effects, such as anti-tumor, analgesic, and cardiotropic activities. nih.gov

The functional groups on the aconitine skeleton, particularly the ester and hydroxyl groups, are primary targets for chemical modification. The ester groups at the C-8 (acetyl) and C-14 (benzoyl) positions are strongly linked to the molecule's toxicity. nih.govnih.gov

Ester Group Modification: Hydrolysis of the C-8 acetyl and C-14 benzoyl groups is a key metabolic process that significantly reduces the toxicity of aconitine. nih.govnih.gov Semi-synthetic studies often involve the selective hydrolysis or transesterification of these groups. For example, replacing the C-14 benzoyl group with other aromatic rings has been shown to decrease activity, highlighting the importance of this specific moiety. nih.gov

Hydroxyl Group Modification: The hydroxyl groups at various positions (e.g., C-3, C-11, C-15) serve as handles for introducing new functionality. nih.gov

Modifications at the C-3 position, such as oxidation to a carbonyl, elimination to an alkene, or introduction of a hydroxyl group, can enhance biological activity. nih.gov

The C-11 residue has been identified as a critical component for tuning anti-tumor properties and toxicity to hematopoietic stem cells. nih.gov

The 15-OH group is also considered crucial for retaining biological activity. nih.gov

These targeted modifications have provided a clearer picture of the SAR for aconitine-type alkaloids, guiding future efforts in drug discovery. nih.gov

| Position | Modification | Effect on Activity/Toxicity | Reference |

| C-3 | Introduction of hydroxyl, carbonyl, or alkene | Enhances biological activity | nih.gov |

| C-8 | Hydrolysis of the acetyl ester | Significantly reduces toxicity | nih.govnih.gov |

| C-11 | Derivatization of the hydroxyl group | Modulates anti-tumor properties and toxicity | nih.gov |

| C-14 | Hydrolysis/modification of the benzoyl ester | Reduces toxicity; substitution with other aromatic rings decreases activity | nih.govnih.gov |

| C-15 | Presence of the hydroxyl group | Potentially crucial for retaining activity | nih.gov |

| C-16 | Modification of the methoxy (B1213986) group | Minimal impact on activity | nih.gov |

| N-atom | Modification of the ethyl group | Moderate basicity and compact structure are important for activity | nih.gov |

Application of Reaction Optimization Strategies (e.g., Design of Experiments, DoE)

The efficient synthesis and derivatization of complex molecules like acetylaconitine necessitate the optimization of reaction conditions to maximize yield and purity while minimizing side products. Design of Experiments (DoE) is a powerful statistical methodology that enables the systematic investigation of multiple reaction parameters simultaneously, leading to a comprehensive understanding of their individual and interactive effects.

While specific applications of DoE in the synthesis of acetylaconitine derivatives are not extensively documented in publicly available literature, its utility in optimizing complex chemical transformations is well-established. For instance, in a metabolomics study of Aconitum alkaloids, DoE was incorporated into the experimental workflow, highlighting its relevance in complex analytical procedures involving these compounds. aurorabiomed.com In the broader context of organic synthesis, DoE has been successfully employed to optimize various reaction parameters such as temperature, reaction time, and reagent concentration.

The principles of DoE can be effectively applied to the derivatization of acetylaconitine. For example, in an acylation reaction to introduce a new functional group, a DoE approach could be used to systematically vary factors such as the acylating agent, catalyst, solvent, temperature, and reaction time. This would allow for the rapid identification of the optimal conditions to achieve the desired derivative in high yield and purity. The optimization of a dispersive solid-phase extraction (d-SPE) method for aconitine alkaloids, where parameters like sorbent amount, shaker speed, and extraction time were systematically investigated, demonstrates a parallel application of optimization principles that can be translated to synthetic reactions.

Chemoenzymatic Synthesis Methodologies for Enhanced Efficiency and Selectivity

Chemoenzymatic synthesis, which combines the strengths of traditional chemical synthesis with the high selectivity of enzymatic transformations, offers a promising avenue for the efficient and selective modification of complex natural products like acetylaconitine. nih.gov Enzymes can catalyze reactions with remarkable regio- and stereoselectivity under mild conditions, often circumventing the need for cumbersome protection and deprotection steps required in purely chemical routes.

The hydrolysis of ester bonds in aconitine alkaloids is a biologically significant transformation often mediated by carboxylesterases in vivo. nih.gov This natural process can be harnessed in a chemoenzymatic approach to selectively deacetylate acetylaconitine at specific positions. While the direct chemoenzymatic synthesis of acetylaconitine itself is not yet reported, the broader field of natural product synthesis provides numerous examples of how enzymes can be integrated into synthetic pathways. For instance, enzymes have been used for C-C bond formation and hydroxylation in the synthesis of other bioactive alkaloids. nih.gov

The application of enzymes like lipases for selective acylation and deacylation is a well-established strategy in organic synthesis. This could be particularly valuable for modifying the hydroxyl groups of the acetylaconitine core with high precision. Furthermore, the use of enzymes in the synthesis of precursor molecules can provide chiral building blocks for the total synthesis of complex alkaloids. The potential to engineer enzymes with tailored substrate specificities opens up exciting possibilities for creating novel acetylaconitine derivatives with unique functionalities for mechanistic studies.

Molecular Mechanisms of Action of Acetylaconitine

Voltage-Gated Ion Channel Interactions

The principal molecular target of acetylaconitine (B1212389) is the voltage-gated sodium channel, a critical component in the generation and propagation of action potentials in excitable cells.

Acetylaconitine, much like its parent compound aconitine (B1665448), is recognized as a potent activator of voltage-gated sodium channels. ingentaconnect.com It binds to a specific receptor site, known as neurotoxin receptor site 2, located on the alpha-subunit of the channel protein. researchgate.netresearchgate.net This binding event induces a conformational change in the channel, leading to a state of persistent activation. researchgate.net

One of the key biophysical consequences of this interaction is a hyperpolarizing shift in the voltage-dependence of channel activation. nih.govnih.gov This means that the sodium channels are prompted to open at more negative membrane potentials, including the normal resting potential of the cell. nih.gov Consequently, there is a sustained influx of sodium ions into the cell.

Furthermore, acetylaconitine modifies the inactivation kinetics of the sodium channel. It significantly slows the rate of fast inactivation, the process that normally closes the channel shortly after it opens in response to depolarization. researchgate.netbiorxiv.org While the inactivation can eventually be complete, the delay contributes to the prolonged opening of the channel. researchgate.netnih.gov This persistent activation and delayed inactivation lead to a continuous inward sodium current, a fundamental aspect of acetylaconitine's mechanism of action.

The persistent activation of voltage-gated sodium channels by acetylaconitine directly leads to a significant increase in the intracellular concentration of sodium ions ([Na+]i). nih.gov This disruption of the normal sodium gradient across the cell membrane triggers a cascade of secondary effects on other ion currents and intracellular ion concentrations.

The elevated [Na+]i impacts the function of the Na+/K+-ATPase pump, which is responsible for maintaining the electrochemical gradients of sodium and potassium. ingentaconnect.com More significantly, the increased intracellular sodium alters the driving force for the sodium-calcium (Na+/Ca2+) exchanger, often leading to a reversal of its normal operation. This results in an influx of calcium ions ([Ca2+]i) into the cell, causing a state of intracellular calcium overload. nih.govnih.gov

In addition to its effects on sodium and calcium, aconitine and its derivatives have been shown to modulate potassium (K+) currents. Studies have indicated that aconitine can block certain types of voltage-gated potassium channels, including the human ether-à-go-go-related gene (hERG) channels and Kv1.5 channels. nih.gov The blockade of these channels, which are crucial for the repolarization phase of the action potential, would further contribute to the alteration of the cell's electrical activity.

| Ion Channel/Transporter | Effect of Acetylaconitine | Consequence |

| Voltage-Gated Sodium Channel | Persistent activation, slowed inactivation | Increased intracellular Na+ |

| Na+/Ca2+ Exchanger | Altered driving force | Increased intracellular Ca2+ |

| Voltage-Gated Potassium Channels (e.g., hERG, Kv1.5) | Blockade | Reduced K+ efflux |

The combined effects of persistent sodium influx and reduced potassium efflux profoundly alter the characteristics of the action potential. The continuous inward flow of positive sodium ions during the plateau phase of the action potential counteracts the repolarizing outward potassium currents, leading to a significant prolongation of the action potential duration (APD). nih.govnih.gov

The activation of sodium channels at the resting membrane potential results in a steady influx of positive charge, causing a sustained depolarization of the cell membrane. nih.gov This depolarization moves the membrane potential closer to the threshold for firing an action potential, thereby increasing cellular excitability. However, prolonged and excessive depolarization can also lead to the inactivation of a population of sodium channels, ultimately resulting in a loss of excitability.

Neurotransmitter System Modulation

The disruption of ion homeostasis and cellular excitability by acetylaconitine has significant consequences for neurotransmitter release and reuptake processes in the nervous system.

Acetylaconitine has been demonstrated to inhibit the reuptake of noradrenaline in rat hippocampal synaptosomes. nih.govuni.lu Research indicates that this is not a direct interaction with the noradrenaline transporter (NET) but rather an indirect consequence of the elevated intracellular sodium concentration caused by the persistent activation of sodium channels. ingentaconnect.comnih.gov The norepinephrine transporter is a sodium-dependent cotransporter, and the altered sodium gradient disrupts its function, leading to reduced noradrenaline clearance from the synaptic cleft. nih.gov

The inhibitory potencies (Ki values) for noradrenaline uptake by acetylaconitine and aconitine are comparable, with values of 316 ± 96 nM and 230 ± 66 nM, respectively. nih.govuni.lu This inhibitory effect can be blocked by tetrodotoxin, a specific sodium channel blocker, further supporting the indirect, sodium-dependent mechanism. ingentaconnect.comnih.gov

The interaction of acetylaconitine's parent compound, aconitine, with the cholinergic system is complex and concentration-dependent. Studies on the mouse phrenic nerve-diaphragm muscle preparation have shown that low concentrations of aconitine (0.1 μM) can enhance electrically stimulated acetylcholine (ACh) release. nih.gov In contrast, higher concentrations (0.3-3 μM) decrease the evoked release of acetylcholine. nih.gov

Cellular Signaling Pathway Interventions

Acetylaconitine and its parent compounds intervene in cellular signaling cascades that are central to the inflammatory response. The nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways are principal regulators of cellular responses to oxidative stress and inflammation. researchgate.net Aconitine has been demonstrated to exert cardioprotective effects by regulating both the Nrf2-mediated anti-inflammatory signaling and the NF-κB-mediated pro-inflammatory signaling. youtube.com Diterpenoid alkaloids as a class are known to modulate multiple signaling pathways, including Nrf2 and NF-κB. nih.gov The therapeutic efficacy of aconitine in certain immune-related disorders is attributed to its ability to modulate NF-κB signaling pathways. youtube.com This indicates that acetylaconitine likely shares the ability to influence these key inflammatory pathways, representing a significant aspect of its mechanism of action.

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine-specific protein kinases that are pivotal in directing cellular responses to a wide array of external stimuli, including proinflammatory cytokines and oxidative stress. youtube.commdpi.com They regulate fundamental cellular processes such as gene expression, apoptosis, and differentiation. youtube.com The activity of MAPKs is controlled by phosphorylation events within a signaling cascade. mdpi.com Research on the parent compound, aconitine, has shown that it can modulate the phosphorylation of MAPK as part of its mechanism of action in inhibiting cell proliferation. nih.gov Specifically, in some cellular contexts, aconitine has been found to promote myocardial injury by activating the P38/MAPK/Nrf2 pathway via reactive oxygen species (ROS). nih.gov This ability to influence MAPK phosphorylation suggests that acetylaconitine may also exert its biological effects by altering the activity of these crucial signaling cascades.

Table 1: MAPK Pathway Modulation by Aconitine

| Cell Type | Stimulus | Pathway Component | Observed Effect | Reference |

| Hepatoma Carcinoma MHCC97 | Aconitine | MAPK | Modulation of Phosphorylation | nih.gov |

| Cardiomyocytes | Aconitine | p38/MAPK | Activation | nih.gov |

An increase in intracellular reactive oxygen species (ROS) beyond the cell's antioxidant capacity leads to oxidative stress, a condition that can cause damage to vital macromolecules, including DNA, lipids, and proteins. DNA damage, in turn, can trigger further increases in ROS, creating a detrimental cycle. Studies have shown that aconitine treatment can increase the generation of ROS and elevate levels of oxidative stress. This accumulation of ROS has been directly linked to the induction of oxidative DNA damage. nih.gov The resulting DNA damage can disrupt cellular processes and ultimately trigger apoptotic pathways. nih.gov This mechanism, where the compound induces ROS accumulation and subsequent oxidative damage, is a critical pathway through which acetylaconitine may exert its cytotoxic effects.

The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, and its activation is closely tied to cell cycle regulation. nih.gov The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are central to this process. nih.gov Upon activation by cellular stress like DNA damage, p53 transcriptionally activates the gene for p21. The p21 protein then inhibits cyclin-CDK complexes, leading to cell cycle arrest.

Research on aconitine in hepatoma carcinoma cells has shown that the compound induces ROS accumulation and oxidative DNA damage, which consequently stimulates the phosphorylation and activation of AMPK. nih.gov This activation of AMPK is linked to cell cycle arrest through the subsequent activation of p53 and induction of p21. nih.gov Conversely, another study in SH-SY5Y neuroblastoma cells reported that aconitine inhibited AMPK signaling, leading to mitochondrial dysfunction. youtube.com This discrepancy suggests that the effect of aconitine-type alkaloids on the AMPK/p53/p21 pathway may be cell-type dependent, representing a complex regulatory mechanism for acetylaconitine.

Table 2: Aconitine's Effect on the AMPK/p53/p21 Pathway

| Cell Type | Compound | Effect on AMPK | Downstream Consequence | Reference |

| Hepatoma Carcinoma MHCC97 | Aconitine | Stimulation of Phosphorylation | Cell Cycle Arrest via p53/p21 | nih.gov |

| SH-SY5Y Neuroblastoma | Aconitine | Inhibition of Phosphorylation | Mitochondrial Energy Metabolism Dysfunction | youtube.com |

Topoisomerase II Alpha (Top IIα) Inhibition and DNA Damage Response

Topoisomerase II alpha (Top IIα) is a critical enzyme in the nucleus that plays a vital role in managing the topological state of DNA during essential processes such as replication, transcription, and chromosome segregation. Compounds that interfere with the function of Top IIα are recognized as potent anti-cancer agents.

Aconitine, a compound closely related to Acetylaconitine, has been identified as a discerning inhibitor of Top IIα. By targeting this enzyme, Aconitine obstructs DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately triggering cell death in tumor cells nih.gov. The mechanism of action involves the stabilization of the Top IIα-DNA cleavage complex, which prevents the re-ligation of the DNA strands, resulting in double-strand breaks. This induced DNA damage activates the cellular DNA damage response (DDR), a complex network of signaling pathways that sense DNA lesions and coordinate cellular responses, including cell cycle arrest and apoptosis nih.govmdpi.com. Studies have demonstrated that Aconitine treatment can lead to DNA fragmentation, a hallmark of apoptosis, and the collapse of the mitochondrial membrane potential, further indicating the induction of a DNA damage-mediated cell death pathway researchgate.net.

Inhibition of Androgen Synthesis Pathways

Androgens, such as testosterone, play a crucial role in the development and progression of certain cancers, particularly prostate cancer. The inhibition of androgen synthesis is therefore a key therapeutic strategy. Research has shown that Aconitine can effectively block androgen synthesis by down-regulating the expression of several key enzymes in the steroidogenesis pathway.

Specifically, Aconitine has been found to suppress the expression of:

Scarb1 (Scavenger receptor class B member 1): Involved in the uptake of cholesterol, a precursor for steroid synthesis.

Hsd3b1 (Hydroxy-delta-5-steroid dehydrogenase, 3 beta- and steroid delta-isomerase 1): Catalyzes an essential step in the conversion of pregnenolone to progesterone.

Cyp17a1 (Cytochrome P450 family 17 subfamily A member 1): A key enzyme with both 17α-hydroxylase and 17,20-lyase activities, critical for the production of androgens.

Hsd17b3 (Hydroxysteroid 17-beta dehydrogenase 3): Responsible for the conversion of androstenedione to testosterone researchgate.net.

By inhibiting these enzymes, Aconitine disrupts the production of androgens, thereby potentially hindering the growth of androgen-dependent cancer cells.

| Enzyme | Function in Androgen Synthesis | Effect of Aconitine |

| Scarb1 | Cholesterol uptake | Down-regulation of expression |

| Hsd3b1 | Conversion of pregnenolone to progesterone | Down-regulation of expression |

| Cyp17a1 | Production of dehydroepiandrosterone (DHEA) and androstenedione | Down-regulation of expression |

| Hsd17b3 | Conversion of androstenedione to testosterone | Down-regulation of expression |

Heat Shock Protein Alpha (Hsp90α) Inhibition

Heat shock protein 90 alpha (Hsp90α) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of Hsp90α leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

A compound developed through the simplification and modification of the Aconitine scaffold has been identified as a potent inhibitor of Hsp90α. This derivative demonstrated a high inhibitory activity with an impressive IC50 value of 0.71 nM, indicating its strong binding affinity and potential as a therapeutic agent nih.gov. The inhibition of Hsp90α by Aconitine-related compounds represents a promising avenue for the development of novel anti-cancer drugs.

HIF-1, PI3K-Akt, and FoxO Signaling Pathway Modulations

The PI3K-Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is a common feature in many cancers. The Forkhead box O (FoxO) family of transcription factors are downstream targets of the Akt kinase and act as tumor suppressors by promoting apoptosis and cell cycle arrest. Hypoxia-inducible factor-1 (HIF-1) is another critical transcription factor that plays a key role in the cellular response to low oxygen levels (hypoxia) and is often overexpressed in tumors.

Aconitine has been shown to induce apoptosis in cancer cells by negatively modulating the PI3K-Akt signaling pathway. By inhibiting this pathway, Aconitine can lead to the activation of pro-apoptotic proteins and the suppression of survival signals libretexts.org. The activation of the PI3K/Akt pathway typically leads to the phosphorylation and subsequent inactivation of FoxO transcription factors, preventing them from transcribing target genes involved in apoptosis and cell cycle arrest. Therefore, the inhibition of the PI3K-Akt pathway by Aconitine can lead to the activation of FoxO-mediated tumor suppressor functions.

Furthermore, the PI3K/Akt pathway is known to regulate the expression of HIF-1α, the oxygen-regulated subunit of HIF-1 wikipedia.org. By modulating the PI3K-Akt pathway, Acetylaconitine may also influence the expression and activity of HIF-1, thereby affecting tumor adaptation to hypoxic conditions.

Enzymatic Target Interactions

Beyond its effects on broad signaling pathways, Acetylaconitine and its analogs also exhibit direct interactions with specific enzymes, further contributing to their pharmacological profile.

Cyclooxygenase Activity and Prostaglandin Synthesis Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation, pain, and fever. The inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govresearchgate.net.

The analgesic properties of certain diterpenoid alkaloids, structurally related to Aconitine, have been associated with the inhibition of prostaglandin synthesis nih.gov. This suggests that these compounds may exert their effects by inhibiting COX activity. By reducing the production of prostaglandins, these alkaloids can alleviate inflammatory responses and pain. The exact mechanism and the specific isoforms of COX (COX-1 and COX-2) targeted by Acetylaconitine require further detailed investigation.

Acetylcholinesterase Inhibitory Activity

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, a strategy employed in the treatment of conditions like Alzheimer's disease nih.gov.

Nitric Oxide Synthase Regulation

The molecular interactions between acetylaconitine and the nitric oxide synthase (NOS) signaling pathway are an emerging area of research. Nitric oxide (NO), a critical signaling molecule, is synthesized by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov The regulation of these enzymes is crucial for a multitude of physiological processes. Evidence suggests that aconitine, the parent C19 diterpenoid alkaloid of acetylaconitine, and its derivatives can modulate the nitric oxide system.

Research has indicated that aconitine possesses the ability to regulate the levels of nitric oxide synthase. nih.gov This regulatory capacity is thought to contribute to some of its pharmacological effects, such as enhancing blood circulation in the context of myocardial infarction by mitigating tissue damage. nih.gov The precise mechanisms underpinning this regulation are multifaceted and may involve various signaling pathways that influence NOS gene expression and protein activity.

Furthermore, studies on the broader class of aconitine derivatives have shown direct effects on nitric oxide production. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, which are known to express iNOS and produce large quantities of NO during an inflammatory response, certain aconitine derivatives have demonstrated inhibitory effects on nitric oxide production. nih.gov While some derivatives exhibited limited inhibition, this finding points to a potential direct or indirect interaction with the iNOS enzyme or its upstream regulatory pathways. nih.gov

The table below summarizes the observed effects of aconitine and its derivatives on nitric oxide synthase and production, based on available research findings.

| Compound Class | Research Model | Observed Effect on NOS/NO Production | Potential Implication |

| Aconitine | In vivo models of myocardial ischemia | Regulation of nitric oxide synthase levels | Cardioprotective effects through enhanced blood circulation |

| Aconitine Derivatives | LPS-stimulated RAW264.7 macrophages | Limited inhibition of nitric oxide production | Anti-inflammatory activity |

It is important to note that the direct molecular mechanisms of 3-acetylaconitine on the different isoforms of nitric oxide synthase are still under investigation. The current understanding is largely based on the activity of its parent compound, aconitine, and related derivatives. Future research is necessary to fully elucidate the specific interactions, including effects on NOS gene transcription, post-translational modifications, and enzymatic activity, which would provide a more complete picture of how acetylaconitine regulates this vital signaling pathway.

Structure Activity Relationship Sar Investigations for Mechanistic Understanding

Correlative Analysis of Structural Features and Molecular Target Binding

The interaction of acetylaconitine (B1212389) with its molecular targets is highly dependent on its three-dimensional structure and the presence of specific functional groups at various positions on its diterpenoid core.

The ester groups at positions C8 (acetyl) and C14 (benzoyl) are widely recognized as critical determinants of the biological activity of aconitine-type alkaloids. mdpi.com The presence of both the acetyl group at C8 and the benzoyl ester group at C14 is associated with the cardiotoxic and neurotoxic properties of these compounds. mdpi.com Specifically, the β-acetate at C-8 has been identified as a key cardiotoxic moiety. nih.gov Research indicates that the hydrolysis of this acetyl group leads to a significant decrease in toxicity. mdpi.com

The analgesic activity of C19-diterpenoid alkaloids is also strongly influenced by these ester groups. An acetoxyl group at C-8 and an aromatic ester at C-14 are considered important structural features for analgesic effects. researchgate.net Computational analyses have further suggested that both activators and blockers of sodium channels, a primary target of these alkaloids, can interact with the binding site via the benzoyl ester residue at C14. mdpi.com

Table 1: Influence of Ester Groups on the Activity of Aconitine (B1665448) Analogs

| Compound | C8 Substituent | C14 Substituent | Primary Activity Noted |

|---|---|---|---|

| Aconitine | Acetyl | Benzoyl | Cardiotoxic, Neurotoxic, Analgesic |

| 3-Acetylaconitine | Acetyl | Benzoyl | Analgesic |

| Benzoylaconine (B606023) | OH | Benzoyl | Reduced toxicity compared to Aconitine |

| Aconine | OH | OH | Significantly reduced toxicity |

This table provides a simplified overview. The actual activity is dose-dependent and can be influenced by other structural features.

Beyond the C8 and C14 esters, substituents at several other positions on the diterpenoid skeleton play a significant role in modulating the activity of these alkaloids. For instance, an α-hydroxyl group at C-15 is an important structural feature for the cardiac activities of aconitine-type C19-diterpenoid alkaloids that lack ester groups. mdpi.com

In terms of analgesic activity, a 3α- or 5-hydroxyl group may enhance the effects. mdpi.com Conversely, methylation of the C1 hydroxyl group has been shown to decrease the potency of these compounds. mdpi.com The lactone-type C19-diterpenoid alkaloids, which lack oxygenated functionalities at positions C3, C7, C13, C15, and C16, exhibit different activity profiles. nih.gov

The trivalent nitrogen atom, typically part of an N-ethyl or N-methyl group within the A-ring, is a crucial feature for the biological activity of diterpenoid alkaloids. mdpi.comresearchgate.net This nitrogen atom is a characteristic feature of these heterocyclic compounds, which are formed by the amination of tetracyclic or pentacyclic diterpenoids. nih.gov The presence of a tertiary amine in ring A is considered an important structural requirement for the analgesic activity of C19-diterpenoid alkaloids. researchgate.net The basicity and accessibility of this nitrogen atom are thought to be critical for the interaction with molecular targets.

The saturation state of the D-ring is another structural feature that influences the analgesic activities of C19-diterpenoid alkaloids. researchgate.net A saturated D-ring is considered a necessary feature for their analgesic properties. researchgate.net Some aconitine-type alkaloids possess a five-membered D-ring, which distinguishes them from their analogues with a six-membered D-ring and can lead to different biological activities. nih.gov

Rationalizing Differential Activity Profiles among Related Diterpenoid Alkaloids

The diverse array of biological activities observed among diterpenoid alkaloids, ranging from cardiotonic and neurotoxic to analgesic and anti-inflammatory, can be rationalized by the subtle yet significant variations in their chemical structures. nih.govfrontiersin.org For example, while aconitine is known for its potent toxicity, some of its derivatives exhibit therapeutic effects such as enhancing cardiac function. nih.gov

Furthermore, the specific type of diterpenoid skeleton, such as the aconitine-type, lappaconitine-type, or ranaconitine-type, dictates the primary pharmacological profile. nih.govfrontiersin.org For example, compounds with a lycoctonine (B1675730) backbone are known to interact with cholinergic receptors. mdpi.com This highlights the principle that minor modifications to the core structure can lead to significant changes in molecular targets and subsequent biological responses.

Metabolic Pathways and Biotransformation Studies

In Vitro and In Vivo Metabolic Transformations

Studies on the metabolic fate of acetylaconitine (B1212389) have been conducted using both in vitro models, such as hepatic microsomes, and in vivo animal models. These investigations have provided valuable insights into the specific enzymatic pathways involved in its biotransformation.

Hepatic Microsomal Metabolism Studies

In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the primary metabolic pathways of aconitine (B1665448) alkaloids. nih.govnih.gov These subcellular fractions are rich in drug-metabolizing enzymes, particularly the cytochrome P450 system. nih.govnih.gov When acetylaconitine or related compounds are incubated with HLMs, a range of metabolites can be identified, providing a snapshot of the initial steps of hepatic metabolism. nih.govnih.gov The data generated from these studies, often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS), helps in identifying the specific metabolic reactions that occur. nih.gov For instance, studies on the related compound hypaconitine (B608023) in HLMs revealed the formation of eleven different metabolites through various reactions. nih.gov

Enzymatic Hydrolysis Processes (e.g., Carboxylesterases)

Carboxylesterases (CEs) are a key class of hydrolytic enzymes that play a significant role in the metabolism of ester-containing compounds like acetylaconitine. nih.govnih.gov These enzymes are abundantly expressed in the liver and are responsible for the hydrolysis of ester bonds, a critical step in the detoxification of aconitine alkaloids. nih.govnih.gov

The primary hydrolytic transformations of acetylaconitine involve deacetylation and debenzoylation. The acetyl group at the C-8 position and the benzoyl group at the C-14 position are susceptible to hydrolysis. nih.gov This process is a key detoxification mechanism, as the resulting metabolites, such as benzoylaconine (B606023) and aconine, are significantly less toxic than the parent compound. nih.govnih.gov This sequential hydrolysis is a well-established pathway for diterpenoid alkaloids. nih.gov

Cytochrome P450 (CYP) Mediated Metabolism (e.g., CYP3A4, CYP3A5)

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, is heavily involved in the oxidative metabolism of a vast number of drugs and xenobiotics. nih.govyoutube.com Studies have shown that CYP3A4 and CYP3A5 are the primary isoforms responsible for the metabolism of aconitine alkaloids. nih.govnih.gov These enzymes catalyze a variety of oxidative reactions. youtube.com While both CYP3A4 and CYP3A5 contribute to the metabolism, their relative importance can vary depending on the specific substrate and individual genetic variations. nih.govnih.gov

Other Metabolic Transformations

Beyond hydrolysis and the primary CYP-mediated reactions, acetylaconitine can undergo several other metabolic transformations. These include:

Demethylation: The removal of a methyl group from the molecule. nih.gov

N-Deethylation: The removal of an ethyl group from the nitrogen atom.

Hydroxylation: The addition of a hydroxyl group to the molecule. nih.gov

Dehydrogenation: The removal of hydrogen atoms, leading to the formation of a double bond. nih.gov

These reactions further contribute to the structural diversity of the metabolites formed and facilitate their excretion from the body. nih.gov

Structural Changes Induced by Traditional Processing Methodologies for Research Purposes

Traditional processing methods for Aconitum herbs, such as boiling, steaming, and sand frying, are known to reduce their toxicity. nih.govscispace.com These methods induce structural transformations of the toxic diterpenoid alkaloids, primarily through hydrolysis. nih.govnih.gov For research purposes, these processing techniques can be replicated in a controlled laboratory setting to study the resulting chemical changes. By analyzing the products formed during these processes, researchers can gain a deeper understanding of the degradation pathways of acetylaconitine and identify the less toxic metabolites. nih.govnih.gov For example, boiling and steaming are known to convert aconitine into benzoylaconine and subsequently into aconine. nih.gov Sand frying, a more rapid method, leads to more complex structural transformations. nih.govnih.gov

| Parameter | Description |

| Enzyme Family | Carboxylesterases (CEs) |

| Primary Function | Hydrolysis of ester bonds |

| Key Reactions | Deacetylation, Debenzoylation |

| Significance | Detoxification of acetylaconitine |

| Parameter | Description |

| Enzyme Superfamily | Cytochrome P450 (CYP) |

| Key Isoforms | CYP3A4, CYP3A5 |

| Primary Function | Oxidative metabolism |

| Key Reactions | Demethylation, Hydroxylation, Dehydrogenation |

| Significance | Biotransformation of acetylaconitine |

Ester Hydrolysis Mechanisms in Processed Extracts

The processing of plant extracts containing C19-diterpenoid alkaloids like acetylaconitine traditionally involves methods such as steaming or boiling. These procedures are designed to initiate the hydrolysis of the ester groups, a critical step in modifying the compound's properties. The hydrolysis primarily occurs in a two-step process targeting the ester linkages at the C-8 and C-14 positions.

Research has shown that the acetylester group at the C-8 position is more susceptible to cleavage than the benzoylester group at C-14. wikipedia.org This initial hydrolysis of the C-8 acetyl group from acetylaconitine yields benzoylaconine. nih.govnih.gov This monoester diterpenoid alkaloid is an intermediate product in the detoxification process. nih.govthieme-connect.com Further hydrolysis, which involves the removal of the benzoyl group at C-14, results in the formation of aconine, an amine-diterpenoid alkaloid. nih.gov The benzoyl group is noted to be considerably more resistant to hydrolysis than the acetyl group. wikipedia.org

The extent of hydrolysis is influenced by processing conditions, such as heating time. For instance, steaming of Aconitum for extended periods has been shown to significantly increase the content of aconine, indicating the progression of hydrolysis from diester to monoester, and finally to the amine alkaloid. wikipedia.orgnih.gov

Recent studies employing techniques like UPLC-Q-TOF-MS have revealed a more complex hydrolysis landscape than the classical two-step pathway. nih.govthieme-connect.com It is now understood that aconitine hydrolysis can proceed through three independent pathways. In addition to the formation of benzoylaconitine (B10790273) and aconine, other hydrolysates, including indaconitine (B600488), pyroaconitine, and 16-epi-pyroaconine, have been identified. nih.govthieme-connect.com Quantitative analysis has shown that the relative amounts of these products change with heating time; for example, the concentrations of indaconitine and pyroaconitine may decrease over time, while benzoylaconitine, aconine, and 16-epi-pyroaconine levels increase. thieme-connect.com This suggests a dynamic and competitive set of hydrolysis reactions.

The hydrolysis is not limited to processing but also occurs in vivo. Carboxylesterases found in the liver, intestines, and blood can facilitate the cleavage of the C-8 acetyl group, leading to the formation of benzoylaconine after oral administration. wikipedia.orgrsc.org

Table 1: Hydrolysis Products of Acetylaconitine

| Precursor Compound | Hydrolysis Product | Description of Transformation |

|---|---|---|

| Acetylaconitine | Benzoylaconine | Hydrolysis of the C-8 acetyl group. |

| Benzoylaconine | Aconine | Hydrolysis of the C-14 benzoyl group. |

| Aconitine | Indaconitine | An alternative hydrolysis product. |

| Aconitine | Pyroaconitine | A product of hydrolysis, distinct from benzoylaconitine. |

High-Temperature Pyrolysis Effects on Compound Structure

High-temperature processing of acetylaconitine induces structural transformations beyond simple hydrolysis. When subjected to heat in a dry state, aconitine undergoes pyrolysis, a thermal decomposition process that results in significant molecular rearrangement. wikipedia.org

The primary product of this pyrolysis is pyroaconitine. wikipedia.org This transformation involves a more complex structural alteration than the cleavage of ester groups seen in hydrolysis. The formation of pyroaconitine from aconitine involves the loss of a molecule of acetic acid. Another key product that can be formed through thermal processing is 16-epi-pyroaconine. thieme-connect.com

Research involving sand-frying of 3-acetylaconitine at 180°C has been shown to convert it into pyro- and 16-epi-pyro-compounds. These are epimers that differ in the orientation of the hydroxyl group at the C-16 position. In general, diterpenoid alkaloids are known to be thermally unstable, and heat can induce various rearrangements of their complex polycyclic skeletons. nih.gov While specific mechanisms for all thermal transformations of acetylaconitine are not fully elucidated, the stability of the core structure is clearly compromised at elevated temperatures, leading to the formation of these rearranged "pyro" derivatives. The decomposition temperature for acetylaconitine has been noted to be in the range of 195–197°C.

Table 2: Products of Thermal Modification of Acetylaconitine

| Precursor Compound | Thermal Process | Resulting Compound(s) | Structural Change |

|---|---|---|---|

| Aconitine | Dry heating (Pyrolysis) | Pyroaconitine | Formation of a rearranged pyro-derivative. |

Advanced Analytical Methodologies in Acetylaconitine Research

High-Resolution Separation Techniques for Isolation and Purity Assessment

The separation and purification of Acetylaconitine (B1212389) from complex matrices, such as plant extracts, is a critical first step in its analysis. High-resolution separation techniques are essential for isolating the compound and assessing its purity with a high degree of confidence.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a cornerstone technique for the analysis of Aconitum alkaloids, including Acetylaconitine. sciex.comnih.gov This method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. sciex.comoup.com The separated analytes are then detected based on their ability to absorb UV light at a specific wavelength.

In the analysis of Aconitum alkaloids, a reversed-phase HPLC setup is commonly employed. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, sometimes containing an ion-pairing agent like triethylamine (B128534) (TEA) to improve peak shape and resolution. oup.com Detection is typically set around 235-238 nm, which is a characteristic absorption wavelength for the benzoyl chromophore present in many Aconitum alkaloids. sciex.comoup.com An interlaboratory study demonstrated the robustness of an LC/UV method for quantifying aconitine (B1665448), mesaconitine, and hypaconitine (B608023) in raw botanicals and dietary supplements, showcasing its reliability for quality control purposes. sciex.com The use of a photodiode array (PDA) detector offers an advantage by providing UV spectra for the eluted peaks, which aids in the identification of the alkaloids by matching them with reference standards. nih.gov

Table 1: Example HPLC-UV Conditions for Aconitum Alkaloid Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Triethylamine (TEA) buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | 235 nm or 238 nm |

| Column Temp. | 45°C |

This table presents a generalized set of conditions based on published methods for related Aconitum alkaloids. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, Liquid Chromatography is often coupled with tandem Mass Spectrometry (LC-MS/MS). This powerful combination merges the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer, allowing for precise quantification and structural confirmation of Acetylaconitine, even at trace levels. researchgate.netijpsr.info